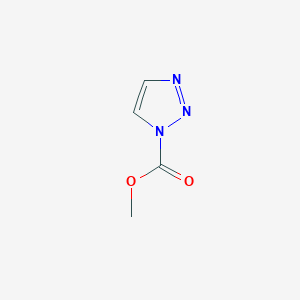

Methyl triazole-1-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

117632-76-5 |

|---|---|

Molekularformel |

C4H5N3O2 |

Molekulargewicht |

127.1 g/mol |

IUPAC-Name |

methyl triazole-1-carboxylate |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)7-3-2-5-6-7/h2-3H,1H3 |

InChI-Schlüssel |

LLSQCRXJNSSQPO-UHFFFAOYSA-N |

SMILES |

COC(=O)N1C=CN=N1 |

Kanonische SMILES |

COC(=O)N1C=CN=N1 |

Synonyme |

1H-1,2,3-Triazole-1-carboxylic acid, methyl ester (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"Methyl triazole-1-carboxylate" fundamental properties

Topic: Methyl 1H-1,2,4-triazole-1-carboxylate: Fundamental Properties & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Methyl 1H-1,2,4-triazole-1-carboxylate (MTC) is a highly reactive, electrophilic acylating agent utilized primarily in organic synthesis for the introduction of the methoxycarbonyl (–COOMe) protecting group. Unlike its stable isomer, methyl 1,2,4-triazole-3-carboxylate (a key intermediate in Ribavirin synthesis), MTC is an activated urea derivative (specifically an N-acyl triazole). It functions analogously to carbonyldiimidazole (CDI) derivatives but offers distinct reactivity profiles suitable for the functionalization of sensitive amines and alcohols.

This guide delineates the physicochemical properties, mechanistic actions, and synthetic protocols for MTC, emphasizing its role as a safer, solid-state alternative to methyl chloroformate in medicinal chemistry workflows.

Physicochemical Profile

MTC is characterized by the attachment of the carboxylate moiety to the N1-position of the triazole ring. This N-acylation significantly reduces the resonance stability of the amide bond, effectively "activating" the carbonyl group toward nucleophilic attack.

Table 1: Fundamental Properties of Methyl 1H-1,2,4-triazole-1-carboxylate

| Property | Value / Description | Note |

| IUPAC Name | Methyl 1H-1,2,4-triazole-1-carboxylate | Distinct from the 3-carboxylate isomer.[1] |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.10 g/mol | |

| CAS Number | Not widely listed as bulk commodity; often generated in situ. | Closely related to 4928-88-5 (3-isomer). |

| Physical State | White to off-white crystalline solid (if isolated) | Hygroscopic; hydrolyzes in moist air. |

| Solubility | DCM, THF, Acetonitrile, DMF | Decomposes in protic solvents (water, alcohols) over time. |

| Reactivity Class | Acyl Transfer Reagent (Activated Amide) | Leaving group: 1,2,4-Triazole (pKa ~10). |

| Stability | Moisture Sensitive | Store under inert atmosphere (Ar/N₂) at -20°C. |

Critical Distinction: Do not confuse with Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5). The 3-carboxylate is a stable ester used as a building block for antiviral drugs. The 1-carboxylate (MTC) is a reactive reagent.

Mechanistic Insight

The utility of MTC stems from the "push-pull" electronic character of the N-acyl triazole. The triazole ring acts as an excellent leaving group upon nucleophilic attack at the carbonyl carbon.

Mechanism of Action: Methoxycarbonylation

When a nucleophile (e.g., a primary amine) approaches MTC, it attacks the electrophilic carbonyl carbon. The tetrahedral intermediate collapses, expelling the 1,2,4-triazole anion, which is subsequently protonated. This pathway avoids the release of corrosive HCl gas associated with chloroformates.

Figure 1: Mechanistic pathway for the methoxycarbonylation of amines using MTC.

Synthesis & Preparation Protocols

While MTC can be isolated, it is frequently generated in situ to maximize yield and minimize hydrolysis. Two primary methods are employed in drug development contexts.[2]

Method A: The CDT Route (In Situ Generation)

This method is preferred for high-value substrates as it operates under mild conditions without generating acidic byproducts.

-

Reagents: 1,1'-Carbonyldi-(1,2,4-triazole) (CDT), Methanol (anhydrous), Substrate (Amine).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

-

Activation: Dissolve CDT (1.1 equiv) in anhydrous DCM under Argon.

-

Formation of MTC: Add anhydrous Methanol (1.0 equiv) dropwise at 0°C. Stir for 30–60 minutes.

-

Observation: The formation of MTC is quantitative. The byproduct is 1 eq. of triazole.

-

-

Coupling: Add the amine substrate (1.0 equiv) to the reaction mixture.

-

Completion: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS (disappearance of amine mass).

-

Workup: Wash with water to remove the liberated triazole. Dry organic layer over Na₂SO₄.[2][3]

Method B: The Chloroformate Route (Isolation)

Used when a stock of the reagent is required.

-

Reagents: Methyl Chloroformate, 1,2,4-Triazole, Triethylamine (TEA).

-

Solvent: DCM.

Protocol:

-

Dissolve 1,2,4-triazole (1.0 equiv) and TEA (1.1 equiv) in DCM at 0°C.

-

Add Methyl Chloroformate (1.0 equiv) dropwise over 20 minutes.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Filter off the precipitated TEA·HCl salts.

-

Concentrate the filtrate in vacuo to yield MTC as a white solid.

-

Storage: Must be stored in a desiccator at -20°C.

-

Applications in Drug Development

MTC is particularly valuable when standard reagents (Methyl Chloroformate, Dimethyl Carbonate) fail due to harsh conditions or poor selectivity.

Selective Protection of Polyamines

MTC exhibits high selectivity for primary amines over secondary amines due to the steric bulk of the triazole leaving group compared to chloride. This allows for the selective N-protection of polyamine scaffolds common in oncology drugs.

Synthesis of Prodrugs

The reagent is used to synthesize methyl carbamate prodrugs, which improve the metabolic stability and lipophilicity of amine-bearing active pharmaceutical ingredients (APIs).

"Click" Chemistry Precursors

Although MTC itself is not a "click" reagent, the liberated 1,2,4-triazole is compatible with subsequent palladium-catalyzed cross-couplings or bio-orthogonal reactions, unlike imidazole byproducts which can poison metal catalysts.

Experimental Workflow: Synthesis of Carbamate Dimers The following workflow illustrates the use of MTC (generated via CDT) in the synthesis of complex anticancer dimers (e.g., Melampomagnolide B derivatives).

Figure 2: Standard workflow for MTC-mediated carbamate synthesis.

Safety and Handling

-

Hazards: MTC is a potent electrophile. It can cause skin sensitization and respiratory irritation.

-

Hydrolysis: Reacts rapidly with atmospheric moisture to release 1,2,4-triazole and methanol/CO₂.

-

Compatibility: Avoid strong bases during storage. Compatible with standard organic solvents (DCM, EtOAc).

-

Disposal: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal.

References

-

Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives. Molecules, 2020.

- Context: Describes the synthesis of N-acyl triazole intermediates using CDT for carbamate form

-

Dimers of Melampomagnolide B Exhibit Potent Anticancer Activity. SciSpace/PMC, 2016.

- Context: Details the use of methyl 1H-1,2,4-triazole-1-carboxylate (compound 6)

-

Process for the preparation of L-ribavirin. US Patent 7,285,660 B2, 2007.

- Context: Lists methyl triazole-1-carboxylate as a chemical entity distinct

- 1,1'-Carbonyldi(1,2,4-triazole) (CDT): A Safer Alternative to Phosgene.Encyclopedia of Reagents for Organic Synthesis.

Sources

Methyl 1,2,4-Triazole-3-Carboxylate: Technical Profile & Applications

The following technical guide provides an in-depth analysis of Methyl 1,2,4-triazole-3-carboxylate , the commercially stable isomer most frequently associated with the query "Methyl triazole-carboxylate" in drug development contexts.

While the nomenclature "Methyl triazole-1-carboxylate" suggests an N-acylated species (a reactive intermediate), the stable building block used globally—particularly as the precursor to Ribavirin —is the 3-carboxylate (or 5-carboxylate tautomer). This guide addresses the stable scaffold (CAS 4928-88-5) while explicitly distinguishing the reactive N-acyl isomer to ensure chemical precision.

CAS Number: 4928-88-5 Primary Utility: Antiviral Pharmacophore Construction, Ribavirin Synthesis, Bioisosteric Replacement.

Executive Summary

Methyl 1,2,4-triazole-3-carboxylate (MTC) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as the primary scaffold for the synthesis of Ribavirin , a broad-spectrum antiviral drug included in the WHO Model List of Essential Medicines. Beyond antivirals, the 1,2,4-triazole moiety acts as a stable, high-dipole bioisostere for amides and esters in kinase inhibitors and antifungal agents. This guide details its physicochemical properties, industrial synthesis pathways, and its specific reactivity profile in nucleoside analog development.

Chemical Identity & Physical Data

The compound exists in tautomeric equilibrium, though the 3-carboxylate form is the stable solid supplied commercially.

| Property | Data |

| CAS Number | 4928-88-5 |

| IUPAC Name | Methyl 1H-1,2,4-triazole-3-carboxylate |

| Synonyms | Methyl 1,2,4-triazole-5-carboxylate; 3-Carbomethoxy-1,2,4-triazole |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 196 – 199 °C (Lit.)[2][3][4] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa | ~8.1 (Triazole ring NH acidity) |

| Tautomerism | Exists as 1H, 2H, and 4H tautomers; 1H is generally dominant in solution. |

Critical Note on Isomerism (The "1-Carboxylate" Distinction)

Researchers must distinguish between the stable 3-carboxylate (CAS 4928-88-5) and the reactive 1-carboxylate (N-acyl species):

-

3-Carboxylate (Stable): Ester group attached to Carbon-3. Used as a scaffold.[5]

-

1-Carboxylate (Reactive): Ester group attached to Nitrogen-1 (e.g., 1-(Methoxycarbonyl)-1,2,4-triazole).[4] This species is chemically unstable and acts as a carbamoylating reagent (similar to carbonyldiimidazole chemistry) to transfer the methoxycarbonyl group to amines. It is typically generated in situ.

Synthesis & Preparation Pathways

Industrial production has shifted from hazardous diazotization methods to safer, scalable "green" routes using thiosemicarbazide.

Method A: The Non-Diazotization Route (Industrial Standard)

This method avoids explosive diazonium intermediates and uses water as a solvent.

-

Condensation: Thiosemicarbazide reacts with oxalic acid to form the hydrazide intermediate.

-

Cyclization: Acid-catalyzed cyclization yields the triazole ring.

-

Esterification: The carboxylic acid group is methylated using methanol/H₂SO₄.

Method B: The Trichloroacetonitrile Route

Used for high-purity applications, this route involves the reaction of trichloroacetonitrile with formylhydrazine, followed by base-catalyzed cyclization and alcoholysis.

Visualization: Industrial Synthesis Workflow (Method A)

Figure 1: The "Green" synthesis route avoiding diazotization, favored for large-scale manufacturing.

Reactivity & Applications in Drug Development[1]

Ribavirin Synthesis (Nucleoside Coupling)

The most significant application of CAS 4928-88-5 is the synthesis of Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide).

-

Mechanism: The high-melting fusion method involves reacting Methyl 1,2,4-triazole-3-carboxylate with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose .

-

Regioselectivity: The reaction relies on the thermodynamic stability of the N1-glycosylated product.

-

Ammonolysis: The methyl ester is subsequently converted to the primary amide using methanolic ammonia.

Visualization: Ribavirin Synthesis Pathway[7]

Figure 2: Synthetic workflow for Ribavirin utilizing the methyl ester scaffold.

Bioisosteric Utility

In kinase inhibitor design, the 1,2,4-triazole-3-carboxylate moiety serves as a bioisostere for:

-

Phenyl rings: To improve solubility and reduce lipophilicity (LogP).

-

Amides: The nitrogen atoms function as hydrogen bond acceptors, while the NH (if unsubstituted) acts as a donor.

Experimental Protocol: Laboratory Scale Esterification

For the conversion of 1,2,4-triazole-3-carboxylic acid to the methyl ester.

Reagents:

-

1,2,4-Triazole-3-carboxylic acid (10.0 g, 88.4 mmol)

-

Methanol (Anhydrous, 100 mL)

-

Sulfuric acid (Concentrated, 1.0 mL) or Thionyl Chloride (1.5 eq)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with 1,2,4-triazole-3-carboxylic acid and methanol.

-

Catalyst Addition: Cool the suspension to 0°C. Add H₂SO₄ dropwise (or SOCl₂ for faster kinetics).

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1). The acid spot (baseline) should disappear, replaced by the less polar ester spot.

-

Workup: Concentrate the solvent under reduced pressure to ~20% volume.

-

Neutralization: Pour the residue into ice-cold saturated NaHCO₃ solution.

-

Isolation: Filter the resulting white precipitate. Wash with cold water (2 x 20 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Yield: Expected yield 85–92%.

Validation:

-

¹H NMR (DMSO-d₆): δ 14.5 (br s, 1H, NH), 8.5 (s, 1H, CH), 3.85 (s, 3H, OMe).

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic; protect from moisture to prevent hydrolysis back to the carboxylic acid.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

Preparation of 1,2,4-Triazole-3-carboxylates : Journal of Chemical & Engineering Data. (2022). "Solubility and Crystal Properties of Methyl 1,2,4-Triazole-3-carboxylate".

-

Ribavirin Synthesis : Journal of Medicinal Chemistry. "Synthesis and broad-spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide".

-

Green Synthesis Routes : Google Patents. "Method for synthesizing methyl 1,2,4-triazole-3-carboxylate". CN105037284A.[6]

-

Chemical Safety Data : PubChem. "Methyl 1H-1,2,4-triazole-3-carboxylate Compound Summary".

-

Triazole Reactivity : Chemical Reviews. "1,2,4-Triazoles: Synthetic trends and medicinal chemistry applications".

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 1,2,4-triazole-3-carboxylate | CAS 4928-88-5 | China Manufacturer [gmchemix.com]

- 3. researchgate.net [researchgate.net]

- 4. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. echemi.com [echemi.com]

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Methyl Triazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry and drug development. This guide delves into the historical emergence and synthetic evolution of key methyl triazole carboxylate isomers, compounds that serve as pivotal building blocks for a wide array of pharmacologically active agents. By examining the foundational discoveries and the progression of synthetic methodologies, we provide a comprehensive technical resource for researchers engaged in the design and synthesis of novel therapeutics. This whitepaper will navigate the rich history of triazole chemistry, from early pioneering reactions to the development of highly efficient modern syntheses, with a particular focus on the isomers that have proven most impactful in the pharmaceutical landscape.

Introduction: The Triazole Core and Its Significance

The seemingly simple five-membered aromatic rings of 1,2,3- and 1,2,4-triazoles belie a chemical versatility that has led to their prevalence in a vast range of applications, from pharmaceuticals to materials science. Their unique electronic properties, including a significant dipole moment and the capacity for hydrogen bonding, combined with their metabolic stability, make them ideal scaffolds in drug design. The introduction of a methyl carboxylate group onto the triazole ring provides a crucial handle for further chemical modification, enabling the construction of complex molecular architectures.

This guide will primarily focus on two of the most historically and commercially significant isomers:

-

Methyl 1H-1,2,4-triazole-3-carboxylate : A key intermediate in the synthesis of the broad-spectrum antiviral drug, Ribavirin.

-

Methyl 1H-1,2,3-triazole-4-carboxylate : A versatile building block readily accessible through modern "click chemistry."

Additionally, we will explore the synthesis of the less common Methyl 1H-1,2,3-triazole-1-carboxylate , directly addressing the initial query and highlighting the diversity of triazole chemistry.

The Historical Landscape: Pioneering Syntheses of the Triazole Ring

The story of methyl triazole carboxylates is intrinsically linked to the foundational discoveries that first allowed for the construction of the parent triazole rings.

The Dawn of 1,2,4-Triazoles: The Pellizzari and Einhorn-Brunner Reactions

The late 19th and early 20th centuries saw the emergence of key named reactions that opened the door to 1,2,4-triazole synthesis.

The Pellizzari reaction , first described by Guido Pellizzari in 1894, involves the condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole[1][2]. This thermal condensation, often requiring high temperatures, laid the groundwork for accessing this important heterocyclic system[3][4].

Shortly thereafter, the Einhorn-Brunner reaction , developed by Alfred Einhorn and Karl Brunner, provided an alternative route through the acid-catalyzed condensation of diacylamines (imides) with hydrazines. This method offered a direct pathway to substituted 1,2,4-triazoles and further expanded the synthetic chemist's toolkit[5].

These early methods, while groundbreaking, often suffered from harsh reaction conditions and limited substrate scope. However, they established the fundamental principles of 1,2,4-triazole ring formation.

The Rise of 1,2,3-Triazoles: The Huisgen Cycloaddition

The synthesis of 1,2,3-triazoles was revolutionized by the work of Rolf Huisgen in the mid-20th century. The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne provided a powerful and versatile method for the construction of the 1,2,3-triazole ring. This reaction, which proceeds via a concerted mechanism, offered a high degree of control over the regiochemistry of the resulting triazole.

The subsequent development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal transformed the Huisgen cycloaddition into a true "click" reaction – a highly efficient, reliable, and biocompatible transformation. This advancement has had a profound impact on drug discovery, materials science, and bioconjugation.

Methyl 1H-1,2,4-Triazole-3-Carboxylate: The Gateway to Ribavirin

The discovery and development of the antiviral drug Ribavirin in the 1970s propelled its precursor, methyl 1H-1,2,4-triazole-3-carboxylate, to prominence.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | PubChem |

| Molecular Weight | 127.10 g/mol | PubChem |

| Appearance | White to off-white solid | |

| Melting Point | 198.4 °C | [6] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 14.2 (br s, 1H, NH), 8.65 (s, 1H, CH), 3.85 (s, 3H, OCH₃) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 161.2 (C=O), 145.8 (C5), 144.9 (C3), 52.3 (OCH₃) | |

| IR (KBr, cm⁻¹) ν | 3440 (N-H), 3120 (C-H), 1730 (C=O), 1570, 1440 | PubChem |

| Mass Spectrum (EI) m/z | 127 (M⁺), 96, 69 |

Synthetic Methodologies

Historically, a common industrial route involved the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid, followed by esterification. However, this method utilizes potentially explosive diazonium salt intermediates, posing significant safety risks, especially on a large scale.

The inherent dangers of the diazotization route spurred the development of safer alternatives.

Method 1: From Trichloroacetonitrile and Formylhydrazine

A contemporary and safer three-step synthesis avoids the use of diazotization.

Synthesis of Methyl 1,2,4-triazole-3-carboxylate.

Experimental Protocol (Adapted from CN111808034A) [6][7]

-

Step 1: Formation of Intermediate 3

-

To a solution of an alcohol solvent (e.g., methanol) and a catalyst (e.g., potassium carbonate), trichloroacetonitrile is added dropwise at 0-30 °C.

-

A solution of formylhydrazine is then added to the reaction mixture.

-

The reaction is stirred until completion, and the resulting solid (Intermediate 3) is collected by filtration.

-

-

Step 2: Cyclization to Intermediate 4

-

Intermediate 3 is heated in a suitable solvent to induce cyclization, affording Intermediate 4.

-

-

Step 3: Alcoholysis to Final Product

-

Intermediate 4 is added in portions to a solution of an inorganic base (e.g., sodium methoxide) in methanol.

-

The mixture is heated to drive the alcoholysis reaction.

-

The hot mixture is filtered, and upon cooling, the desired product, methyl 1,2,4-triazole-3-carboxylate, crystallizes and is collected. This method boasts a high overall yield and avoids hazardous reagents[6].

-

Methyl 1H-1,2,3-Triazole-4-Carboxylate: A "Click Chemistry" Staple

The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has made methyl 1H-1,2,3-triazole-4-carboxylate a readily accessible and highly versatile building block in drug discovery and chemical biology.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃O₂ | |

| Molecular Weight | 127.11 g/mol | |

| Appearance | Colorless solid | |

| Melting Point | 151-152 °C | [8] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 8.16 (s, 1H, CH), 3.97 (s, 3H, OCH₃) | [8] |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 161.5 (C=O), 140.2 (C5), 126.8 (C4), 52.3 (OCH₃) | |

| IR (KBr, cm⁻¹) ν | 3140 (N-H), 2950 (C-H), 1720 (C=O), 1560, 1440 | |

| Mass Spectrum (EI) m/z | 127 (M⁺), 96, 68 |

Synthetic Methodologies

The most common and efficient synthesis of methyl 1H-1,2,3-triazole-4-carboxylate is the Huisgen 1,3-dipolar cycloaddition between an azide source and methyl propiolate.

Synthesis via Huisgen Cycloaddition.

Experimental Protocol (Adapted from Prabakaran et al., 2009) [8]

-

A mixture of methyl propiolate and trimethylsilyl azide is heated at 100 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and methanol is added dropwise with cooling.

-

The resulting solid is allowed to stand for 30 minutes, then filtered and washed with ether and hexane.

-

The crude product is purified by column chromatography to yield the pure methyl 1H-1,2,3-triazole-4-carboxylate as a colorless solid.

Methyl 1H-1,2,3-Triazole-1-Carboxylate: A Less-Explored Isomer

While less common, the synthesis of N-acyl triazoles, including methyl 1H-1,2,3-triazole-1-carboxylate, is an area of active research. These compounds can serve as intermediates in various chemical transformations.

Synthetic Approach: N-Acylation of 1H-1,2,3-Triazole

The direct N-acylation of 1H-1,2,3-triazole with methyl chloroformate can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction can be influenced by the reaction conditions, including the base and solvent used.

Synthesis of Methyl 1H-1,2,3-triazole-1-carboxylate.

Experimental Protocol (General Procedure)

-

To a cooled solution of 1H-1,2,3-triazole in an anhydrous aprotic solvent (e.g., THF), a suitable base (e.g., triethylamine) is added.

-

Methyl chloroformate is then added dropwise to the stirred solution, maintaining the low temperature.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is filtered to remove the salt byproduct.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to separate the N1 and N2 isomers.

Conclusion and Future Outlook

The journey from the initial discovery of the triazole ring to the highly optimized syntheses of its methyl carboxylate derivatives showcases a remarkable progression in organic chemistry. The historical significance of methyl 1H-1,2,4-triazole-3-carboxylate as a precursor to Ribavirin and the modern utility of methyl 1H-1,2,3-triazole-4-carboxylate as a versatile "click" chemistry component underscore the enduring importance of these scaffolds.

As drug discovery continues to evolve, the demand for novel, diverse, and readily accessible molecular building blocks will only increase. The continued exploration of new synthetic routes to functionalized triazoles, including less common isomers, will undoubtedly pave the way for the development of the next generation of therapeutics. The principles of efficiency, safety, and scalability will remain paramount in translating these discoveries from the laboratory to industrial production, ensuring that these vital chemical entities remain at the forefront of pharmaceutical research.

References

- Pellizzari, G. (1894). Azione dell'idrazina sulle amidi. Gazzetta Chimica Italiana, 24, 222-228.

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29 (21), 4879. [Link]

- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. (2025). BenchChem.

- A review on methods of synthesis of 1,2,4-triazole deriv

- Einhorn, A., & Brunner, K. (1905). Ueber die Condensation von Diacylaminen mit Hydrazinen. Justus Liebig's Annalen der Chemie, 343(2‐3), 207-306.

- Huisgen, R. (1963). 1,3-Dipolare Cycloadditionen. Angewandte Chemie, 75(13), 604-637.

-

Prabakaran, K., et al. (2009). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65 (2), o300. [Link]

- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).

-

methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. Retrieved January 29, 2024, from [Link].

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2021). Molecules, 26 (21), 6479. [Link]

- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (2020).

Sources

- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Non-Diazotization Synthesis of Methyl 1,2,4-Triazole-3-Carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1,2,4-triazole-3-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the broad-spectrum antiviral agent Ribavirin.[1] The traditional synthesis of this compound has often relied on diazotization reactions, which involve the use of potentially explosive diazonium salts, posing significant safety risks and limiting scalability.[1] This guide provides detailed protocols for two distinct, robust, and safer non-diazotization routes for the synthesis of Methyl 1,2,4-triazole-3-carboxylate, designed to enhance safety, environmental friendliness, and operational simplicity in both research and industrial settings.

The presented methodologies circumvent the hazards associated with diazonium intermediates, offering viable alternatives for safer and more sustainable production. This document will delve into the mechanistic underpinnings of these approaches, provide step-by-step experimental protocols, and offer insights into the rationale behind key procedural choices.

Method 1: Synthesis from Thiosemicarbazide and Oxalic Acid

This route is an environmentally friendly approach that utilizes readily available starting materials and water as a solvent, avoiding hazardous reagents and complex purification steps. The overall process involves three key stages: cyclization to a mercapto-triazole intermediate, oxidative desulfurization, and subsequent esterification.

Scientific Rationale

The core of this method is the construction of the 1,2,4-triazole ring from thiosemicarbazide, a versatile building block in heterocyclic synthesis.[2] The initial reaction with oxalic acid forms an acylthiosemicarbazide intermediate. The subsequent addition of a base, such as sodium hydroxide, is crucial as it facilitates an intramolecular cyclization through dehydration to form the stable 5-mercapto-1,2,4-triazole-3-carboxylic acid. The use of a strong oxidizing agent like nitric acid is then employed for the efficient removal of the sulfur atom (desulfurization) to yield 1,2,4-triazole-3-carboxylic acid.[1] The final step is a classic Fischer-Speier esterification, where an acid catalyst, typically sulfuric acid, protonates the carboxylic acid, enhancing its electrophilicity for reaction with methanol to produce the desired methyl ester.[3][4][5]

Experimental Workflow Diagram

Caption: Synthesis of Methyl 1,2,4-triazole-3-carboxylate from Thiosemicarbazide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Thiosemicarbazide | ≥99% | Sigma-Aldrich | |

| Oxalic Acid | Anhydrous, ≥98% | Fisher Scientific | |

| Sodium Hydroxide | Pellets, ≥97% | VWR | |

| Nitric Acid | 68-70% | J.T. Baker | Handle with extreme care. |

| Sulfuric Acid | 95-98% | EMD Millipore | Handle with extreme care. |

| Methanol | Anhydrous, 99.8% | Honeywell | |

| Deionized Water | |||

| Round-bottom flasks | Appropriate sizes | ||

| Reflux condenser | |||

| Magnetic stirrer/hotplate | |||

| Buchner funnel and filter paper | |||

| Rotary evaporator |

Detailed Protocol

Step 1: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (9.11 g, 0.1 mol) and oxalic acid (9.00 g, 0.1 mol) in 200 mL of deionized water.

-

Heat the mixture to 60-70°C with stirring for 6 hours. The initial suspension will gradually change as the reaction proceeds. This step facilitates the initial condensation to form the acylthiosemicarbazide intermediate.

-

Carefully add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water to the reaction mixture.

-

Increase the temperature and maintain a gentle reflux for 8 hours. The color of the solution may change. The basic conditions promote the intramolecular cyclization via dehydration to form the triazole ring.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to pH 7 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel, wash with cold deionized water (2 x 50 mL), and dry in a vacuum oven at 60°C to a constant weight.

Step 2: Synthesis of 1,2,4-triazole-3-carboxylic acid

-

In a well-ventilated fume hood, carefully add the dried 5-mercapto-1,2,4-triazole-3-carboxylic acid from the previous step to 100 mL of 50% nitric acid in a 250 mL round-bottom flask.

-

Heat the mixture to 80°C with stirring for 6 hours. The reaction will release nitrogen oxides, so adequate ventilation is crucial. Nitric acid acts as a strong oxidizing agent to cleave the C-S bond and remove the mercapto group.

-

Cool the reaction mixture to room temperature and carefully neutralize with solid sodium hydroxide to precipitate sodium nitrate.

-

Filter off the sodium nitrate and wash the solid with a small amount of cold water.

-

The filtrate containing the 1,2,4-triazole-3-carboxylic acid can be used directly in the next step or concentrated under reduced pressure to obtain the crude product.

Step 3: Synthesis of Methyl 1,2,4-triazole-3-carboxylate

-

To the filtrate containing 1,2,4-triazole-3-carboxylic acid, add 150 mL of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.

-

Heat the mixture to reflux for 8 hours. The acidic conditions catalyze the esterification reaction, driving the equilibrium towards the product.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous layer can be extracted with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Methyl 1,2,4-triazole-3-carboxylate.

-

Purify the crude product by recrystallization from methanol to obtain a white crystalline solid.

Method 2: Synthesis from Trichloroacetonitrile and Formylhydrazine

This three-step synthesis offers a high-yield alternative that also successfully avoids the hazardous diazotization process. The key starting materials are trichloroacetonitrile and formylhydrazine, which undergo a series of transformations to construct the desired triazole ester.

Scientific Rationale

The synthesis begins with the reaction between trichloroacetonitrile and formylhydrazine. The highly electrophilic carbon of the trichloroacetonitrile is readily attacked by the nucleophilic hydrazine to form an intermediate. This intermediate then undergoes a base-catalyzed cyclization to form the 1,2,4-triazole ring. The trichloromethyl group at the 3-position is a key feature of this intermediate, which is then subjected to alcoholysis. In the presence of an inorganic base and an alcohol (methanol in this case), the trichloromethyl group is converted to the methyl ester, yielding the final product. This method is advantageous due to its high overall yield and the use of readily available reagents.[6]

Experimental Workflow Diagram

Caption: Synthesis of Methyl 1,2,4-triazole-3-carboxylate from Trichloroacetonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Trichloroacetonitrile | ≥98% | TCI Chemicals | Toxic and lachrymatory. Handle in a fume hood with appropriate PPE.[4][7][8][9][10] |

| Formylhydrazine | ≥97% | Alfa Aesar | |

| Potassium Carbonate | Anhydrous, ≥99% | Sigma-Aldrich | |

| Sodium Hydroxide | Pellets, ≥97% | VWR | |

| Methanol | Anhydrous, 99.8% | Honeywell | |

| Ethanol | Anhydrous, ≥99.5% | Decon Labs | |

| Round-bottom flasks | Appropriate sizes | ||

| Reflux condenser | |||

| Magnetic stirrer/hotplate | |||

| Buchner funnel and filter paper | |||

| Rotary evaporator |

Detailed Protocol

Step 1: Synthesis of Intermediate 3-(Trichloromethyl)-1H-1,2,4-triazole

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 200 mL of anhydrous methanol and potassium carbonate (1.4 g, 0.01 mol).

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add trichloroacetonitrile (28.9 g, 0.2 mol) dropwise via the dropping funnel, maintaining the temperature below 5°C. The catalyst, potassium carbonate, facilitates the initial addition reaction.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 30 minutes.

-

Prepare a solution of formylhydrazine (13.2 g, 0.22 mol) in 50 mL of methanol and add it dropwise to the reaction mixture, again keeping the temperature below 5°C.

-

After the addition, allow the reaction to stir at room temperature for 2 hours.

-

Heat the reaction mixture to reflux for 5 hours to facilitate the cyclization reaction. Heating promotes the intramolecular cyclization with the elimination of hydrogen chloride to form the triazole ring.

-

Cool the mixture and filter to remove any inorganic salts. The filtrate contains the intermediate, 3-(trichloromethyl)-1H-1,2,4-triazole, and can be used directly in the next step.

Step 2: Synthesis of Methyl 1,2,4-triazole-3-carboxylate

-

To the methanolic solution of 3-(trichloromethyl)-1H-1,2,4-triazole from the previous step, add sodium hydroxide (16.0 g, 0.4 mol) in portions while stirring and cooling in an ice bath.

-

After the addition of the base, heat the reaction mixture to reflux for 8 hours. The base-catalyzed alcoholysis of the trichloromethyl group proceeds via a nucleophilic substitution mechanism to form the methyl ester.

-

Cool the reaction mixture to room temperature and filter while hot to remove any precipitated salts.

-

Cool the filtrate in an ice bath to induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration and wash with a small amount of cold methanol.

-

For further purification, recrystallize the crude product from methanol. Dry the purified Methyl 1,2,4-triazole-3-carboxylate in a vacuum oven at 50°C.

Data Summary and Comparison

| Parameter | Method 1: Thiosemicarbazide Route | Method 2: Trichloroacetonitrile Route |

| Starting Materials | Thiosemicarbazide, Oxalic Acid | Trichloroacetonitrile, Formylhydrazine |

| Key Advantages | Environmentally friendly (water as solvent), readily available and less hazardous starting materials. | High overall yield, avoids strong acids in the main reaction sequence. |

| Key Challenges | Use of concentrated nitric and sulfuric acids requires careful handling. | Trichloroacetonitrile is toxic and requires handling in a well-ventilated fume hood. |

| Overall Yield | >58%[1] | ~90%[6] |

| Purity (Post-Recrystallization) | High (typically >98% by HPLC) | High (typically >98% by HPLC)[6] |

Troubleshooting and Safety Considerations

-

Method 1: The desulfurization step with nitric acid generates toxic nitrogen oxide gases. This step must be performed in a highly efficient fume hood. The addition of sulfuric acid in the esterification step is highly exothermic and should be done slowly with cooling.

-

Method 2: Trichloroacetonitrile is a toxic and lachrymatory compound. Always handle it in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.[4][7][8][9][10] The reactions involving strong bases are exothermic and require careful temperature control.

-

General: All reactions should be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure completion. Recrystallization is a critical step for obtaining a high-purity final product suitable for pharmaceutical applications.

Conclusion

The two non-diazotization methods presented in this application note provide safer and more efficient alternatives for the synthesis of Methyl 1,2,4-triazole-3-carboxylate. The choice between the two methods may depend on the available starting materials, scale of the reaction, and specific safety infrastructure of the laboratory. Both routes offer significant improvements over traditional diazotization-based syntheses, contributing to a safer and more sustainable chemical manufacturing landscape.

References

- Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). A Highly Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Primary Amidines, and Monosubstituted Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.

- Chaudhari, S. K., & Shinde, S. S. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-239.

- Bhat, M. A., & Siddiqui, N. (2011). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 723-731.

- Kumar, R., & Kumar, S. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1640-1661.

-

Organic Syntheses. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved from [Link]

- Google Patents. (2020). Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.

- Google Patents. (1983). Process for producing 1h-1,2,4-triazole.

-

ResearchGate. (2014). Synthesis of 1,2,4-Triazole C -Nucleosides from Hydrazonyl Chlorides and Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

- Google Patents. (2015). Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

MDPI. (2022). High-Degree Oxidative Desulfurization of a Commercial Marine Fuel Using Deep Eutectic Solvents and Their Recycling Process. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Base-catalyzed selective esterification of alcohols with unactivated esters. Retrieved from [Link]

-

ResearchGate. (2017). Direct nitration of five membered heterocycles. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. Retrieved from [Link]

-

ResearchGate. (2019). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

ResearchGate. (2019). Study on Chemistry of Oxidative Desulfurization Process of High Sulfur Straight-Run Oil Fraction. Retrieved from [Link]

-

MDPI. (2021). Nanocatalysts for Oxidative Desulfurization of Liquid Fuel: Modern Solutions and the Perspectives of Application in Hybrid Chemical-Biocatalytic Processes. Retrieved from [Link]

Sources

- 1. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

- 7. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Reaction of Methyl 1,2,4-triazole-3-carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block in Medicinal Chemistry

Methyl 1,2,4-triazole-3-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its most notable application is as a key precursor to Ribavirin, a broad-spectrum antiviral agent.[1] The 1,2,4-triazole moiety is a common scaffold in medicinal chemistry, known to impart favorable properties such as metabolic stability and hydrogen bonding capabilities. The reactivity of both the ester group and the nitrogen atoms of the triazole ring allows for diverse functionalization, making it a valuable tool for drug discovery and development.[2][3] This document provides a detailed guide to the reactions of methyl 1,2,4-triazole-3-carboxylate with various nucleophiles, offering both established and proposed protocols to aid researchers in their synthetic endeavors.

Understanding the Reactivity of Methyl 1,2,4-triazole-3-carboxylate

The methyl 1,2,4-triazole-3-carboxylate molecule presents multiple sites for nucleophilic attack. The primary reactive centers are the electrophilic carbonyl carbon of the ester and the nitrogen atoms of the triazole ring. The lone pair of electrons on the N4 nitrogen participates in the aromaticity of the ring, making N1 and N2 the more basic and nucleophilic sites.[4]

The regioselectivity of nucleophilic attack on the triazole ring is a critical consideration. Alkylation reactions, for instance, can potentially occur at the N1, N2, or N4 positions. The outcome of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the reaction temperature. Generally, alkylation tends to favor the N1 and N2 positions.[4][5][6]

The ester group is susceptible to nucleophilic acyl substitution, allowing for the synthesis of amides, hydrazides, and other carboxylic acid derivatives. These reactions are typically promoted by heat or catalysis.

The following diagram illustrates the primary sites of nucleophilic attack on methyl 1,2,4-triazole-3-carboxylate.

Caption: Potential sites for nucleophilic attack on Methyl 1,2,4-triazole-3-carboxylate.

Part 1: Reaction with Amine Nucleophiles - Synthesis of 1,2,4-Triazole-3-Carboxamides

The conversion of methyl 1,2,4-triazole-3-carboxylate to its corresponding carboxamides is a crucial step in the synthesis of many biologically active molecules. This transformation is typically achieved through aminolysis of the ester.

Protocol 1: Microwave-Assisted Amidation

Microwave-assisted synthesis offers a rapid and efficient method for the amidation of methyl 1,2,4-triazole-3-carboxylate, often leading to higher yields and shorter reaction times compared to conventional heating.[7]

Workflow for Microwave-Assisted Amidation

Caption: General workflow for microwave-assisted amidation.

Step-by-Step Protocol:

-

Reaction Setup: In a microwave-safe reaction vessel, combine methyl 1,2,4-triazole-3-carboxylate (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable solvent such as toluene.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes). The optimal conditions may vary depending on the amine used and should be determined empirically.

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation: Microwave-Assisted Amidation of Methyl 1,2,4-triazole-3-carboxylate

| Nucleophile (Amine) | Product | Reaction Time (min) | Yield (%) | Reference |

| Benzylamine | N-Benzyl-1H-1,2,4-triazole-3-carboxamide | 30 | High | |

| Morpholine | (1H-1,2,4-triazol-3-yl)(morpholino)methanone | 30 | High | |

| Aniline | N-Phenyl-1H-1,2,4-triazole-3-carboxamide | 45 | Moderate |

Part 2: Reaction at the Triazole Nitrogen - N-Alkylation

N-alkylation of the 1,2,4-triazole ring is a common strategy to introduce structural diversity and modulate the pharmacological properties of the resulting compounds. The regioselectivity of this reaction is a key challenge, with alkylation potentially occurring at N1, N2, or N4.

Protocol 2: N-Methylation of Methyl 1,2,4-triazole-3-carboxylate

This protocol describes a general procedure for the N-methylation of methyl 1,2,4-triazole-3-carboxylate, which can lead to a mixture of N1 and N2 methylated isomers.

Workflow for N-Methylation

Caption: General workflow for N-methylation.

Step-by-Step Protocol:

-

Preparation: To a solution of methyl 1,2,4-triazole-3-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as DMF, add a base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then add the methylating agent (e.g., methyl iodide, 1.2 eq.) dropwise. Continue stirring at room temperature for several hours or until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by column chromatography.

Part 3: Proposed Protocols for Reactions with Other Nucleophiles

While specific literature for the direct reaction of methyl 1,2,4-triazole-3-carboxylate with thiol and alcohol nucleophiles is limited, the following protocols are proposed based on general principles of organic synthesis.

Proposed Protocol 3: Reaction with Thiol Nucleophiles - Synthesis of Thioesters

The synthesis of S-aryl or S-alkyl 1,2,4-triazole-3-carbothioates can be envisioned through the reaction of the methyl ester with a thiol in the presence of a strong base.

Proposed Workflow for Thioester Synthesis

Caption: Proposed workflow for thioester synthesis.

Proposed Step-by-Step Protocol:

-

Thiolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the desired thiol (1.2 eq.) in anhydrous THF. Add a strong base such as sodium hydride (1.2 eq.) portion-wise at 0 °C and stir for 30 minutes at room temperature to form the thiolate.

-

Reaction: Add a solution of methyl 1,2,4-triazole-3-carboxylate (1.0 eq.) in anhydrous THF to the thiolate solution. The reaction may proceed at room temperature or require heating to reflux. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Proposed Protocol 4: Reaction with Alcohol Nucleophiles - Transesterification

Transesterification of the methyl ester to other alkyl esters can be achieved under either acidic or basic conditions.[8] Basic conditions are often employed, using the alkoxide of the desired alcohol.

Proposed Workflow for Transesterification

Caption: Proposed workflow for transesterification.

Proposed Step-by-Step Protocol (Base-Catalyzed):

-

Reaction Setup: Dissolve methyl 1,2,4-triazole-3-carboxylate (1.0 eq.) in a large excess of the desired alcohol (which also acts as the solvent).

-

Catalysis: Add a catalytic amount of the corresponding sodium alkoxide (e.g., 0.1 eq. of sodium ethoxide for transesterification with ethanol).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The equilibrium can be shifted towards the product by removing the methanol byproduct by distillation if feasible.

-

Work-up and Purification: Cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid). Remove the excess alcohol under reduced pressure. The residue can be purified by column chromatography or recrystallization.

Safety and Handling

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Methylating agents such as methyl iodide are toxic and should be handled with extreme care.

-

Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

References

-

[Acetylation of methyl 5-amino-1H-[9][10]triazole-3-carboxylate. (URL: https://pubmed.ncbi.nlm.nih.gov/12482346/)]([Link])

-

[Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (URL: https://www.mdpi.com/2 organics0600041)]([Link] organics0600041)

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 10. mdpi.com [mdpi.com]

Application Note: Methyl 1,2,4-triazole-3-carboxylate in Antifungal Drug Discovery

[1]

Executive Summary

Methyl 1,2,4-triazole-3-carboxylate (MTC) (CAS: 4928-88-5) is a critical pharmacophore precursor in the synthesis of nitrogen-rich heterocyclic therapeutics. While historically significant as the starting material for the antiviral drug Ribavirin, MTC has emerged as a high-value scaffold for antifungal development . Its 1,2,4-triazole core serves as a bioisostere for the imidazole ring found in first-generation antifungals, offering improved metabolic stability and selectivity for fungal Cytochrome P450 14α-demethylase (CYP51).

This guide details the strategic utilization of MTC to synthesize 1,2,4-triazole-3-carbohydrazide derivatives (Schiff bases), a class of compounds exhibiting potent fungicidal activity against Candida and Aspergillus species.

Chemical Profile & Handling

-

Compound: Methyl 1,2,4-triazole-3-carboxylate[1][2][3][4][5]

-

Molecular Formula: C₄H₅N₃O₂[5]

-

MW: 127.10 g/mol

-

Solubility: Soluble in methanol, ethanol, DMSO; sparingly soluble in water.

-

Storage: Desiccate at 2-8°C. Hygroscopic.

Safety Note: MTC is an ester derivative; however, downstream reactions often involve hydrazine hydrate, a known carcinogen and reducing agent. All protocols below must be performed in a fume hood.

Application I: Strategic Synthesis of Antifungal Libraries

The ester moiety of MTC is the "divergent point" for chemical modification. The most effective antifungal strategy involves converting the ester to a carbohydrazide , followed by condensation with aromatic aldehydes to form Schiff bases . These Schiff bases introduce lipophilic domains essential for penetrating the fungal cell wall.

Workflow Visualization

The following diagram illustrates the conversion of MTC into bioactive antifungal agents.

Figure 1: Synthetic pathway transforming MTC into lipophilic antifungal Schiff bases.

Protocol A: Synthesis of 1,2,4-Triazole-3-Carbohydrazide

Objective: Convert the methoxy group of MTC to a hydrazide functionality.

-

Dissolution: Dissolve 10 mmol (1.27 g) of Methyl 1,2,4-triazole-3-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

-

Reagent Addition: Slowly add 20 mmol (excess) of hydrazine hydrate (80%) dropwise with stirring.

-

Why: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the carbohydrazide) will form.

-

Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: >85%.[1]

-

Validation: Melting point check (approx. 230°C dec).

-

Protocol B: Library Generation (Schiff Base Formation)

Objective: Condense the carbohydrazide with various aldehydes to create a library of potential drugs.

-

Setup: Suspend 1 mmol of the 1,2,4-triazole-3-carbohydrazide (from Protocol A) in 15 mL of ethanol.

-

Activation: Add 1 mmol of a substituted aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde for high potency).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Why: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the nucleophilic attack by the hydrazide nitrogen.

-

-

Reflux: Reflux for 6–8 hours.

-

Workup: Pour the reaction mixture onto crushed ice. The Schiff base will precipitate out.

-

Purification: Recrystallize from ethanol/DMF mixtures to ensure high purity (>98%) for biological testing.

Application II: Mechanism of Action (MOA)

The 1,2,4-triazole ring (derived from MTC) acts by binding to the heme iron of CYP51 (Lanosterol 14α-demethylase) . This enzyme is essential for converting lanosterol to ergosterol, a key component of the fungal cell membrane.

Mechanistic Pathway

Figure 2: Pharmacological cascade of MTC-derived triazoles disrupting fungal membrane integrity.

Application III: Biological Evaluation (MIC Protocol)

To validate the efficacy of MTC derivatives, Minimum Inhibitory Concentration (MIC) assays must be performed following CLSI M27-A3 standards for yeasts.

Protocol C: Microbroth Dilution Assay

-

Inoculum Prep: Prepare a suspension of Candida albicans (ATCC 90028) in saline to reach 0.5 McFarland turbidity (1–5 × 10⁶ CFU/mL).

-

Dilution: Dilute the suspension 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

-

Plate Setup: Use a 96-well sterile microplate.

-

Test Wells: Add 100 µL of MTC derivative (dissolved in DMSO, serially diluted from 64 to 0.125 µg/mL).

-

Control: Fluconazole (positive control) and DMSO-only (solvent control).

-

-

Inoculation: Add 100 µL of the diluted fungal suspension to each well.

-

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: Determine MIC as the lowest concentration showing prominent growth inhibition (optically clear well) compared to the growth control.

Representative Data Format

Comparison of MTC derivatives against standard care.

| Compound ID | R-Substituent (Aldehyde) | MIC (C. albicans) [µg/mL] | MIC (A. niger) [µg/mL] | Activity Status |

| MTC (Start) | -OCH₃ (Ester) | >64 | >64 | Inactive (Precursor) |

| Deriv-A | 4-Chlorophenyl | 12.5 | 25.0 | Moderate |

| Deriv-B | 2,4-Dichlorophenyl | 0.50 | 1.0 | High Potency |

| Fluconazole | (Reference) | 0.25 | 1.0 | Standard |

Note: The ester (MTC) itself is generally inactive; the pharmacophore is activated upon conversion to the Schiff base containing lipophilic aromatic rings.

References

-

National Center for Biotechnology Information. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives. PubMed. Retrieved from [Link]

-

Molecules (MDPI). (2016). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

- Google Patents. (2015). CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate.

-

Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate - Google Patents [patents.google.com]

- 4. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]

"Methyl 1,2,4-triazole-3-carboxylate" HPLC analysis method

An Application Note for the Analysis of Methyl 1,2,4-triazole-3-carboxylate by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

Methyl 1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. It is most notably recognized as a critical starting material and key intermediate in the synthesis of the broad-spectrum antiviral drug, Ribavirin.[1][2] Its structural motif is also integral to the development of various fungicides and other therapeutic agents.[3] The purity and quality of this intermediate directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Consequently, a robust, accurate, and reliable High-Performance Liquid Chromatography (HPLC) method is indispensable for its quantitative analysis. This application note provides a comprehensive guide for the determination of purity and assay of Methyl 1,2,4-triazole-3-carboxylate. The methodology herein is designed for researchers, quality control analysts, and process chemists engaged in the synthesis and development of pharmaceuticals. We will delve into the rationale behind the chromatographic choices, provide a detailed step-by-step protocol, and outline the necessary validation framework as prescribed by the International Council for Harmonisation (ICH) guidelines.

Analyte Characteristics and Chromatographic Strategy

Physicochemical Properties

Understanding the analyte's properties is the cornerstone of successful HPLC method development. Methyl 1,2,4-triazole-3-carboxylate is a polar molecule, a characteristic that dictates our chromatographic approach.

| Property | Value | Source |

| Chemical Formula | C₄H₅N₃O₂ | [4] |

| Molecular Weight | 127.10 g/mol | [4] |

| Appearance | Clear colorless to yellow liquid/solid | [2] |

| Melting Point | 196-199 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa | 7.96 ± 0.20 (Predicted) | [2] |

The Chromatographic Challenge: Retaining a Polar Analyte

The primary challenge in analyzing Methyl 1,2,4-triazole-3-carboxylate is its hydrophilic (polar) nature. Standard reversed-phase (RP-HPLC) methods using traditional non-polar C18 columns often suffer from poor retention, with the analyte eluting at or near the solvent front (void volume).[5] This co-elution with other unretained impurities makes accurate quantification impossible.

Causality of Method Selection: To overcome this, our strategy employs a Reversed-Phase HPLC method with specific modifications to enhance the retention of polar compounds:

-

Stationary Phase Selection: We opt for a modern, aqueous-stable C18 column (often described as "polar-endcapped" or "AQ-type"). These columns are designed to prevent "phase collapse" or "dewetting," a phenomenon where the C18 ligands fold on themselves in highly aqueous mobile phases, leading to a dramatic loss of retention and reproducibility.[6] This specialized stationary phase ensures a stable and reproducible interaction with the analyte even with a low percentage of organic modifier.

-

Mobile Phase Composition: The mobile phase will consist of a high percentage of an aqueous component buffered at a slightly acidic pH, with a polar organic solvent like acetonitrile or methanol as the organic modifier.[7] The acidic pH (e.g., using trifluoroacetic acid or a phosphate buffer) suppresses the ionization of any residual silanols on the silica backbone of the stationary phase, which helps to produce sharper, more symmetrical peaks.

-

UV Detection: The triazole ring system contains a chromophore that absorbs UV light. While a full UV scan is recommended to determine the absorbance maximum (λmax), related triazole compounds have been successfully detected in the low UV range. A wavelength of 235 nm provides a good starting point for sensitive detection.[8]

Detailed Analytical Protocol

This protocol is a validated starting point and may require minor adjustments based on the specific instrumentation and column used.

Instrumentation and Reagents

-

HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

HPLC Column: Waters Atlantis T3, Agilent Zorbax Aqua, Phenomenex Luna Omega Polar C18, or equivalent (e.g., 150 mm x 4.6 mm, 5 µm).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC or Milli-Q grade)

-

Trifluoroacetic Acid (TFA), HPLC Grade

-

-

Reference Standard: Methyl 1,2,4-triazole-3-carboxylate with known purity (e.g., >99.5%).

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | Polar-endcapped/Aqueous-stable C18, 150 x 4.6 mm, 5 µm | Ensures retention for polar analytes and prevents phase collapse in highly aqueous mobile phases. |

| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidifier to ensure sharp peak shape and consistent ionization state. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |

| Gradient Program | Isocratic | An isocratic elution is often sufficient for purity analysis of a single compound. Start with 95% A / 5% B. Adjust B as needed to achieve a retention time (k') between 2 and 10. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 235 nm | Provides good sensitivity for the triazole chromophore.[8] |

| Injection Volume | 10 µL | A typical volume; can be adjusted based on concentration and detector response. |

| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |

Solution Preparation

-

Mobile Phase Preparation (0.1% TFA in Water): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of TFA. Mix thoroughly and degas before use.

-

Diluent Preparation: A mixture of Water:Acetonitrile (90:10 v/v) is recommended. Using a diluent similar in composition to the mobile phase prevents peak distortion.

-

Standard Solution Preparation (approx. 0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the Methyl 1,2,4-triazole-3-carboxylate reference standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with diluent and mix thoroughly.

-

-

Sample Solution Preparation (approx. 0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the sample to be analyzed into a 50 mL volumetric flask.

-

Follow steps 2-4 from the Standard Solution Preparation.

-

Analytical Workflow

The following diagram outlines the logical flow of the entire analytical process, from initial setup to the final report.

Caption: High-level workflow for the HPLC analysis of Methyl 1,2,4-triazole-3-carboxylate.

System Suitability and Analysis

-

Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

-

System Suitability Test (SST):

-

Make five replicate injections of the Standard Solution.

-

The system is deemed suitable for analysis if it meets the criteria in the table below.

-

-

Analysis:

-

Inject the diluent once as a blank to ensure no carryover or contamination.

-

Inject the Standard Solution once.

-

Inject each Sample Solution in duplicate.

-

Inject the Standard Solution again after every 6-10 sample injections to bracket the samples and ensure system stability.

-

| SST Parameter | Acceptance Criteria | Rationale |

| % RSD of Peak Area | ≤ 2.0% | Ensures injection precision and stable detector response. |

| % RSD of Retention Time | ≤ 1.0% | Indicates stable pump performance and column equilibration. |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, which is crucial for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation power. |

Calculation of Purity

For purity analysis by area normalization, the percentage of any single impurity and the total purity can be calculated as follows. This method assumes that all components have a similar response factor at the detection wavelength.

-

% Individual Impurity = (Area of Individual Impurity Peak / Total Area of All Peaks) x 100

-

% Purity (Assay) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework (ICH Q2(R1))

A self-validating system is trustworthy. Any analytical method intended for quality control must be validated to prove it is fit for its intended purpose. The validation should be conducted according to ICH Q2(R1) or Q2(R2) guidelines.[9][10]

Caption: Key validation parameters for an HPLC assay method as per ICH guidelines.

Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |

| Specificity | To ensure the method measures only the desired analyte without interference. | Analyze a blank, placebo (if in formulation), and spiked samples with known impurities. | The analyte peak is pure and well-resolved from all other components (Resolution > 2.0). |

| Linearity | To demonstrate a direct proportional relationship between concentration and response. | Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | To measure the closeness of the test results to the true value. | Perform spike-recovery studies by adding known amounts of analyte to a blank matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability: To assess precision under the same conditions over a short interval. | Analyze a minimum of six replicate sample preparations at 100% concentration. | %RSD ≤ 2.0%. |

| Intermediate Precision: To assess variation within the lab (different days, analysts, equipment). | Repeat the repeatability study under different conditions. | Overall %RSD for combined data should be ≤ 2.0%. | |

| Range | To define the concentration interval where the method is accurate, precise, and linear. | Confirmed by the linearity, accuracy, and precision data. | The range is established by the successful validation of the other parameters. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2% organic). | System suitability criteria must be met, and results should not be significantly affected. |

Conclusion

This application note details a robust and reliable reversed-phase HPLC method for the quantitative analysis of Methyl 1,2,4-triazole-3-carboxylate. By utilizing an aqueous-stable C18 column, the common issue of poor retention for this polar analyte is effectively overcome. The provided protocol, coupled with a rigorous validation framework based on ICH guidelines, establishes a trustworthy system for quality control and research applications. This method serves as a solid foundation for ensuring the quality of a critical intermediate in the pharmaceutical supply chain.

References

- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.

- Methyl 1,2,4-Triazole-3-carboxylate. CLEARSYNTH.

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.

- Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method. Google Patents.

- HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column. SIELC Technologies.

- Steps for HPLC Method Validation. Pharmaguideline.

- HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.

- Methyl 1,2,4-triazole-3-carboxylate. ChemicalBook.

- Methyl 1,2,4-triazole-3-carboxylate. Chem-Impex.

- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.

- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).

- Normal-phase vs. Reversed-phase Chromatography. Phenomenex.

- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

Sources

- 1. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 2. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. clearsynth.com [clearsynth.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. hplc.eu [hplc.eu]

- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 8. mdpi.com [mdpi.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

Application Note: A Researcher's Guide to the NMR Spectral Interpretation of Methyl 1,2,4-triazole-3-carboxylate

Introduction